2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is a synthetic organic compound characterized by a chloro-substituted propanamide group attached to a phenyl ring, which is further substituted with an imidazole ring. This compound is identified by the CAS number 1153508-34-9 and has garnered attention for its biochemical properties and potential applications in medicinal chemistry and material science .
The compound is synthesized through various chemical methods and has been classified under synthetic organic compounds with significant relevance in biochemical research. Its structure allows it to interact with biological targets such as enzymes and receptors, making it a candidate for drug design and development .
The synthesis of 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide typically involves several key steps:
Industrial production may utilize optimized synthetic routes, including continuous flow reactors and automated systems to enhance yield and purity. The reaction conditions are generally mild, promoting the stability of sensitive intermediates .
The molecular formula for 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is C12H12ClN3O. The structure consists of:
The compound's molecular weight is approximately 249.69 g/mol, and its structural features allow for hydrogen bonding and coordination with metal ions, which are crucial for enzyme activity .
2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide can undergo various chemical reactions:
Common reagents include:
The mechanism of action for 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide involves its interaction with various biological molecules:
This compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activities .
2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide is typically a solid at room temperature. It exhibits moderate solubility in polar solvents due to its polar functional groups.
The compound is stable under normal conditions but may undergo hydrolysis or degradation under extreme pH levels or high temperatures. Its reactivity profile includes participation in substitution reactions due to the presence of the chloro group .
2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide has several applications in scientific research:
This compound's diverse applications underscore its significance in both research and industrial contexts.
Imidazole ranks among the most privileged scaffolds in medicinal chemistry due to its versatile hydrogen bonding capacity, aromatic character, and bioisosteric properties. This five-membered heterocycle serves as a structural cornerstone in endogenous biomolecules (histidine, histamine) and synthetic drugs targeting diverse therapeutic areas. The discovery of imidazole-containing pharmacophores accelerated in the late 20th century with H₂-receptor antagonists (cimetidine) and antifungal agents (ketoconazole), demonstrating the scaffold’s adaptability to various biological targets. Modern developments exploit imidazole’s metal-chelating ability for kinase inhibition and its amphoteric nature for optimizing membrane permeability. Within this context, imidazole-functionalized amides like 2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide represent a strategic fusion of ionizable heterocycles with bioactive amide bonds, designed to leverage synergistic interactions with enzymatic pockets and receptors [5] [9].
Bioactive amides constitute a fundamental framework in medicinal chemistry due to their conformational stability, metabolic resistance, and capacity for both hydrogen bond donation and acceptance. Theoretical frameworks governing their design include:
Table 1: Structural and Electronic Properties of Key Imidazole-Containing Propanamide Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Hydrogen Bond Acceptors/Donors | Polar Surface Area (Ų) |
---|---|---|---|---|---|
2-Chloro-N-(1-methyl-5-phenyl-1H-imidazol-2-yl)propanamide | C₁₃H₁₄ClN₃O | 263.72 | 2.738 | 3 / 1 | 36.53 |
2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide | C₁₁H₁₁ClN₄O | 250.68 | Not reported | 4 / 1 | ~50 (estimated) |
2-Chloro-N-(4-(2,6-dioxohexahydropyrimidin-4-yl)phenyl)propanamide | C₁₃H₁₄ClN₃O₃ | 295.72 | Not reported | 5 / 3 | ~85 (estimated) |
(S)-N-(2-(1H-imidazol-4-yl)ethyl)-2-amino-3-(1H-imidazol-4-yl)propanamide | C₁₁H₁₆N₆O | 248.28 | 0.453 | 7 / 5 | 112.48 |
This compound exemplifies rational structure-based exploration targeting pathologies involving ion channels, kinases, and G-protein-coupled receptors (GPCRs). Its structural architecture suggests several mechanistic hypotheses:
Table 2: Potential Therapeutic Targets and Binding Interactions of 2-Chloro-N-[4-(1H-Imidazol-4-yl)Phenyl]Propanamide
Therapeutic Target | Structural Basis for Activity | Analog Support | Potential Therapeutic Application |
---|---|---|---|
TRPV1 Ion Channel | α-Chloroamide halogen bonding to Tyr511; Imidazole coordination to Arg557 | S-enantiomers of pyridine propionamides show nanomolar antagonism (e.g., Compound 1S) [5] | Neuropathic pain, inflammatory hyperalgesia |
σ1 Receptor | Imidazole mimics basic amines in piperidine-based σ1 antagonists; Chloropropanamide serves as hydrophobic anchor | Piperidine propionamide derivatives (Ki σ1R = 1.9 nM) [5] | Neuropathic pain, opioid tolerance reversal |
VEGFR Kinase | Imidazole-metal coordination in ATP pocket; Phenyl linker for hydrophobic pocket access | Saracatinib derivatives (IC₅₀ ~100,000 nM) [7] | Angiogenesis-dependent cancers |
AChE-Induced Aβ Aggregation | Cationic imidazole interaction with peripheral anionic site; Amide H-bonding to catalytic site | Biphenyl propanamides (e.g., Compound 50) reduce Aβ aggregation [5] | Alzheimer’s disease |
Ongoing target exploration leverages computational docking and structure-activity relationship (SAR) studies focusing on: